Methyl 2-bromo-4-methylpentanoate

Übersicht

Beschreibung

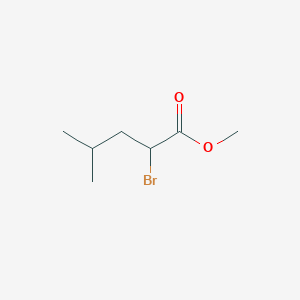

Methyl 2-bromo-4-methylpentanoate (CAS: 61837-46-5) is a brominated ester with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . Its structure features a bromine atom at the second carbon and a methyl group at the fourth carbon of the pentanoate backbone. The compound’s SMILES notation is CC(C)CC(C(=O)OC)Br, and its InChIKey is SRPGFJDOALJGMR-UHFFFAOYSA-N .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-methylpentanoate can be synthesized through the esterification of 2-bromo-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with methanol to yield the ester .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-4-methylpentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Reduction: 2-bromo-4-methylpentanol.

Hydrolysis: 2-bromo-4-methylpentanoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

A. Organic Synthesis

- Intermediate in Drug Development : Methyl 2-bromo-4-methylpentanoate is utilized as an intermediate in synthesizing various pharmaceuticals. Its ability to undergo nucleophilic substitution makes it suitable for creating diverse drug-like compounds .

- Synthesis of Agrochemicals : This compound is also employed in the production of agrochemicals, contributing to the development of pesticides and herbicides.

B. Medicinal Chemistry

- Drug Design : Research indicates that this compound may have potential applications in designing drugs targeting specific biological pathways. Its reactivity profile allows for modifications that can enhance pharmacological properties .

C. Biological Research

- Enzyme Mechanism Studies : The compound is useful in studies investigating enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules .

Case Study 1: Drug Development

Research conducted at a pharmaceutical company demonstrated the utility of this compound in synthesizing a novel class of anti-inflammatory agents. The compound's reactivity allowed for the introduction of various functional groups that enhanced biological activity.

Case Study 2: Agrochemical Applications

A study published in an agricultural chemistry journal highlighted the use of this compound as a precursor for developing new herbicides. The compound's ability to form derivatives with improved efficacy against specific weed species was documented.

Wirkmechanismus

The mechanism of action of methyl 2-bromo-4-methylpentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

Synthesis : The compound is synthesized via a three-step process involving thionyl chloride (SOCl₂) and N-bromosuccinimide (NBS), achieving a yield of 66% .

Applications : Primarily used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals under controlled conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Methyl 2-bromo-4-methylpentanoate, highlighting differences in molecular properties and applications:

Key Observations:

Ester Group Variation: Replacing the methyl ester with ethyl (e.g., Ethyl 2-bromo-4-methylpentanoate) increases molecular weight and alters storage requirements (room temperature vs. 2–8°C) .

Chain Length and Reactivity: Ethyl 4-bromo-2-methylbutanoate has a shorter carbon chain, which may lower boiling points and modify solubility compared to pentanoate derivatives .

Hazard Profile :

- All brominated esters share similar hazards (e.g., skin/eye irritation, respiratory sensitization), emphasizing the need for controlled handling .

Physicochemical Data Limitations

- Collision cross-section (CCS) data for this compound’s ionized forms (e.g., [M+H]⁺, [M+Na]⁺) are computationally predicted but lack experimental validation .

Biologische Aktivität

Methyl 2-bromo-4-methylpentanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

- Molecular Formula : C7H13BrO2

- Molecular Weight : 209.08 g/mol

- CAS Number : 42990-24-9

- Boiling Point : 240.5 °C at 760 mmHg

- Density : 1.432 g/cm³

Synthesis

This compound can be synthesized through the bromination of 4-methylpentanoic acid using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). This reaction typically requires controlled conditions to ensure selective bromination at the alpha position. The resulting compound is valuable in various applications, particularly in organic synthesis as an intermediate for pharmaceuticals and agrochemicals .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles, leading to substitution reactions. The bromine atom acts as a good leaving group, facilitating these reactions, which can result in the formation of various derivatives that may exhibit distinct biological properties .

Pharmacological Studies

Research has indicated that compounds with similar structures may exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Some studies suggest that brominated compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Enzyme Inhibition : this compound may interact with specific enzymes, influencing metabolic pathways and offering potential therapeutic applications .

Case Study: Antimicrobial Properties

A study examining the antimicrobial effects of various brominated compounds found that this compound exhibited moderate activity against certain bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy .

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| This compound | Moderate | |

| Brominated Phenols | High | |

| Other Brominated Alkanes | Variable |

Research on Enzyme Interactions

Further investigations into enzyme interactions revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic processes. This property suggests potential applications in drug design aimed at modulating enzyme activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-bromo-4-methylpentanoate, and what parameters critically influence yield?

- Methodological Answer : A three-step synthesis involves: (1) Esterification of 4-methylpentanoic acid with methanol using thionyl chloride (25–65°C, 30 min), (2) Bromination with N-bromosuccinimide (NBS) and HBr at 85°C, (3) Quenching at 0°C. Key parameters include stoichiometric ratios (e.g., excess thionyl chloride for complete esterification) and temperature control during bromination to minimize side reactions. A reported yield of 66% highlights the need for precise reagent addition and reaction monitoring via TLC or GC-MS .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : NMR identifies the methyl ester (δ ~3.6 ppm) and brominated CH group (δ ~4.3 ppm); NMR confirms the carbonyl (δ ~170 ppm) and brominated carbon (δ ~60 ppm).

- Mass spectrometry : Molecular ion peak at m/z 209.08 (CHBrO) and fragmentation patterns validate the ester and bromine substituents.

- Boiling point : 184.0±8.0°C at 760 mmHg, consistent with branched esters .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to volatile brominating agents (e.g., HBr release). Avoid moisture to prevent hydrolysis. Store at 0–6°C in sealed containers to maintain stability .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The bromine substituent enables nucleophilic substitutions (e.g., forming C–C bonds in cross-coupling reactions). It serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, or chiral building blocks via stereoselective transformations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and steric effects from the 4-methyl group. For example, modeling SN2 vs. SN1 mechanisms reveals how solvent polarity and leaving-group ability (Br) influence regioselectivity. Software like Gaussian or ORCA visualizes electron density maps to guide experimental design .

Q. How to resolve conflicting spectral data during structural elucidation of derivatives?

- Methodological Answer : Cross-validate NMR, IR, and X-ray crystallography. For crystallographic discrepancies (e.g., disorder in the bromine position), use SHELXL to apply restraints (e.g., SIMU/DELU) and refine anisotropic displacement parameters. WinGX integrates multiple datasets to reconcile spectral and crystallographic results .

Q. What strategies minimize diastereomers during bromination of methyl 4-methylpentanoate?

- Methodological Answer :

- Use radical inhibitors (e.g., BHT) to suppress radical side reactions.

- Optimize NBS concentration and reaction time to avoid over-bromination.

- Monitor intermediates via HPLC or GC-MS to isolate the desired product early .

Q. How to refine crystal structures of brominated esters with twinning or disorder?

- Methodological Answer : In SHELXL, apply the TWIN command for twinned data and PART instructions for disordered regions. Validate refinement using R and CC. ORTEP-3 visualizes anisotropic displacement ellipsoids to adjust thermal parameters iteratively .

Q. What analytical techniques quantify trace impurities in this compound?

- Methodological Answer :

- GC-MS : Detects volatile byproducts (e.g., unreacted starting material).

- HPLC : Separates non-volatile impurities (e.g., diastereomers) using C18 columns and UV detection.

- Elemental analysis : Confirms C/H/Br/O ratios within ±0.3% of theoretical values .

Q. How does steric hindrance from the 4-methyl group influence reactivity in cross-coupling reactions?

Eigenschaften

IUPAC Name |

methyl 2-bromo-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPGFJDOALJGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61837-46-5 | |

| Record name | methyl 2-bromo-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.